molecular formula C8H5ClO3 B1281323 1,3-Benzodioxole-4-carbonylchloride CAS No. 66411-55-0

1,3-Benzodioxole-4-carbonylchloride

Cat. No.: B1281323
CAS No.: 66411-55-0
M. Wt: 184.57 g/mol
InChI Key: LVBLTFSJUMJXBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzodioxole-4-carbonylchloride is an organic compound with the molecular formula C8H5ClO3. It is a derivative of 1,3-benzodioxole, a structure known for its aromatic properties and stability. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

1,3-Benzodioxole-4-carbonylchloride plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as esterases and proteases, which facilitate the hydrolysis of the carbonyl chloride group, leading to the formation of carboxylic acids and other derivatives. These interactions are crucial for the compound’s reactivity and its ability to participate in further biochemical transformations .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules such as proteins and nucleic acids. The compound can form covalent bonds with amino acid residues in proteins, leading to enzyme inhibition or activation. This interaction can result in changes in the enzyme’s conformation and activity. Furthermore, this compound can influence gene expression by binding to DNA or RNA, thereby affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its reactivity and efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects. At high doses, this compound can cause toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism.

Metabolic Pathways

This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a crucial role in the oxidation and reduction of the compound, leading to the formation of metabolites. These metabolites can further undergo conjugation reactions with cofactors such as glutathione and glucuronic acid, facilitating their excretion from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be targeted to specific organelles such as the nucleus, mitochondria, or endoplasmic reticulum through post-translational modifications or targeting signals. These localization patterns are essential for the compound’s role in regulating cellular processes and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzodioxole-4-carbonylchloride can be synthesized through the chlorination of 1,3-benzodioxole-4-carboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is also common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-4-carbonylchloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it can hydrolyze to form 1,3-benzodioxole-4-carboxylic acid.

    Reduction: It can be reduced to form 1,3-benzodioxole-4-methanol.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran

    Catalysts: Pyridine, triethylamine

    Conditions: Reflux, room temperature

Major Products

    Amides: Formed from reactions with amines

    Esters: Formed from reactions with alcohols

    Thioesters: Formed from reactions with thiols

    1,3-Benzodioxole-4-carboxylic acid: Formed from hydrolysis

Scientific Research Applications

1,3-Benzodioxole-4-carbonylchloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the preparation of biologically active compounds, including enzyme inhibitors and receptor agonists.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological and cardiovascular diseases.

    Industry: Applied in the production of agrochemicals, dyes, and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Benzodioxole-4-carboxylic acid
  • 1,3-Benzodioxole-4-methanol
  • 1,3-Benzodioxole-4-amine

Uniqueness

1,3-Benzodioxole-4-carbonylchloride is unique due to its highly reactive carbonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity distinguishes it from other similar compounds, such as 1,3-benzodioxole-4-carboxylic acid and 1,3-benzodioxole-4-methanol, which lack the electrophilic carbonyl chloride group .

Properties

IUPAC Name

1,3-benzodioxole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO3/c9-8(10)5-2-1-3-6-7(5)12-4-11-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBLTFSJUMJXBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30496553
Record name 2H-1,3-Benzodioxole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66411-55-0
Record name 1,3-Benzodioxole-4-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66411-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,3-Benzodioxole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dioxaindane-4-carbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.